molecular formula C13H14ClN3O B3049072 6-(Benzyloxy)picolinimidamide hydrochloride CAS No. 192566-02-2

6-(Benzyloxy)picolinimidamide hydrochloride

Cat. No. B3049072
CAS RN: 192566-02-2
M. Wt: 263.72
InChI Key: RMUJTMIRFSNEEC-UHFFFAOYSA-N
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Description

6-(Benzyloxy)picolinimidamide hydrochloride is a chemical compound that has been widely used in scientific research. It is an organic molecule that belongs to the class of picolinamides. This compound has been found to exhibit various biological activities, making it an important tool for researchers in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Enhanced Reactivity in Glycosylation

Research has shown that the incorporation of picolinyl ethers, such as those structurally related to 6-(benzyloxy)picolinimidamide, can significantly enhance the reactivity of hydroxyl groups in glycosylation processes. The study by Crich and Dudkin (2001) demonstrated that the 3-O-picolinyl ether of a protected N-acetylglucosamine exhibited increased reactivity due to a strong intramolecular hydrogen bond, which is not present in simpler N-acetyl derivatives. This finding suggests potential applications in the synthesis of complex carbohydrates and glycoconjugates, where precise control over glycosylation patterns is crucial (Crich & Dudkin, 2001).

Synthesis of Picolinamide Fungicides

Fangzheng Li et al. (2019) reported the efficient synthesis of a chiral aldehyde intermediate, crucial for the production of picolinamide fungicides, featuring a benzyloxy group similar to 6-(benzyloxy)picolinimidamide. The synthesis involved a scalable preparation and highly diastereoselective reactions, leading to an intermediate that is essential for developing new fungicides. This highlights the role of benzyloxy-picolinimidamide structures in the synthesis of agricultural chemicals that protect crops from fungal diseases (Li et al., 2019).

Antioxidant Activity

The structure of 6-(benzyloxy)picolinimidamide hydrochloride could be relevant in the context of antioxidant research, as studies on similar compounds have identified potential antioxidant activities. For example, research on novel Mannich base of 1,3,4-oxadiazole derivatives and Schiff base-7-benzyloxy-coumarin derivatives has shown significant antioxidant properties in vitro, suggesting that benzyloxy-substituted compounds could serve as effective antioxidants in various biological systems (Ma et al., 2013); (Zhang et al., 2011).

Synthesis and DNA Binding

Complexes involving picolinates, similar to 6-(benzyloxy)picolinimidamide, have been synthesized and characterized, demonstrating their potential in forming supramolecular architectures via non-covalent interactions. Such complexes exhibit unique DNA-binding properties, which could be leveraged in designing novel therapeutic agents targeting genetic materials or in the development of new diagnostic tools (Kawade et al., 2011).

properties

IUPAC Name

6-phenylmethoxypyridine-2-carboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O.ClH/c14-13(15)11-7-4-8-12(16-11)17-9-10-5-2-1-3-6-10;/h1-8H,9H2,(H3,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUJTMIRFSNEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=N2)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704355
Record name 6-(Benzyloxy)pyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Benzyloxy)picolinimidamide hydrochloride

CAS RN

192566-02-2
Record name 6-(Benzyloxy)pyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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